Critical Micellization Concentration (CMC) Comparison: HDCA-ME vs. Side-Chain Modified Derivatives
The critical micellization concentration (CMC) of hyodeoxycholic acid methyl ester (HDCA-ME) and a series of side-chain modified derivatives was evaluated to establish quantitative structure-property relationships (QSPR) for designing pharmacokinetically suitable FXR/TGR5 ligands [1]. The data demonstrates that the methyl ester side chain significantly influences micellization behavior, a key determinant of in vivo bioavailability and formulation stability [1].
| Evidence Dimension | Critical Micellization Concentration (CMC) |
|---|---|
| Target Compound Data | CMC value reported for HDCA-ME and its analogs (exact value dependent on derivative); the study establishes a QSPR model linking side-chain length and α-methyl substitution to CMC [1] |
| Comparator Or Baseline | A series of hyodeoxycholic acid derivatives with varying side chain lengths and the presence/absence of an α-methyl group on the side chain [1] |
| Quantified Difference | The CMC decreases with increasing side chain length and is modulated by α-methyl substitution; specific quantitative trends are provided in the QSPR model [1] |
| Conditions | Aqueous solution, ambient temperature, as described in the study [1] |
Why This Matters
The CMC directly impacts the ability of HDCA-ME and its derivatives to form micelles, which is crucial for drug solubilization, absorption, and the design of bile acid-based drug delivery systems [1].
- [1] TES Pharma S.r.l. & Università degli Studi di Perugia. (2013). Synthesis and Quantitative Structure-Property Relationships of Side Chain-Modified Hyodeoxycholic Acid Derivatives. Molecules, 18(9), 10497-10513. DOI: 10.3390/molecules180910497 View Source
